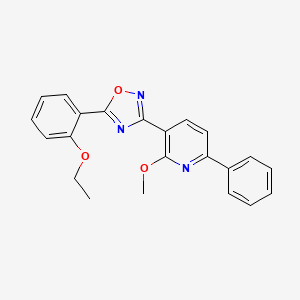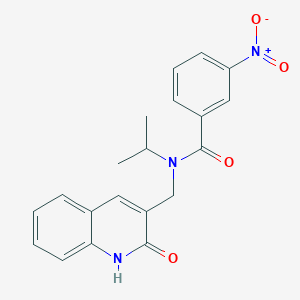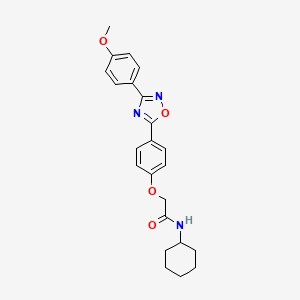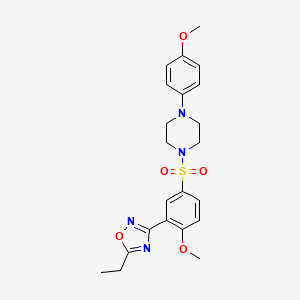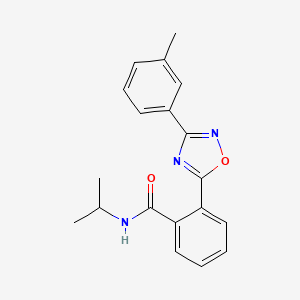
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide, also known as MPPO, is a chemical compound that has recently gained attention in scientific research due to its potential use as a drug. MPPO belongs to the class of oxadiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The exact mechanism of action of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been found to reduce the levels of inflammatory mediators such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in inflamed tissues. N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments is its ability to exhibit multiple biological activities, including anti-inflammatory, analgesic, and antitumor effects. This makes it a versatile compound that can be used in various research applications. However, one of the limitations of using N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental setups.
Future Directions
There are several future directions for the research on N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. One potential direction is to investigate its potential use as a drug for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide and its potential side effects.
Synthesis Methods
The synthesis of N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the condensation of 4-methoxybenzohydrazide with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with 1-bromo-3-chloropropane to obtain the final product, N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide.
Scientific Research Applications
N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been extensively studied for its potential use as a drug in various scientific research applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has also been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and liver cancer cells.
properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-4-8-18(24)21-16-7-5-6-15(13-16)20-22-19(23-26-20)14-9-11-17(25-2)12-10-14/h5-7,9-13H,3-4,8H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWFPHNDNHXOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

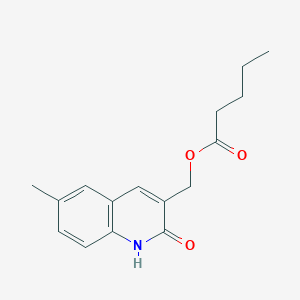
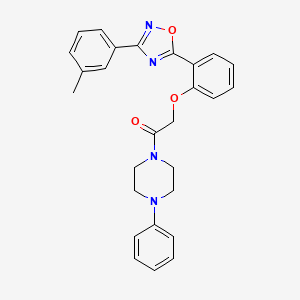

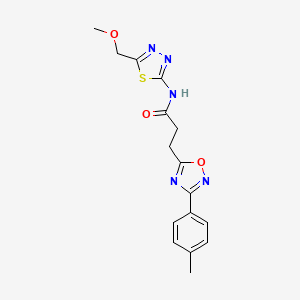

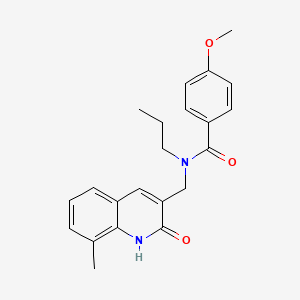
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
